Lisdexamfetamine

Catalog No.
S642160
CAS No.
608137-32-2
M.F
C15H25N3O
M. Wt
263.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisdexamfetamine

CAS Number

608137-32-2

Product Name

Lisdexamfetamine

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1

InChI Key

VOBHXZCDAVEXEY-JSGCOSHPSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Solubility

792 mg/mL (dimesylate salt)
In water, 1500 mg/mL at 25 °C (est)
8.77e-02 g/L

Synonyms

Dimesylate, Lis-dexamfetamine, Dimesylate, Lisdexamfetamine, elvanse, Lis dexamfetamine Dimesylate, lis-dexamfetamine dimesylate, lisdexamfetamine, lisdexamfetamine dimesylate, NRP 104, NRP-104, NRP104, Vyvanse

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N

Description

The exact mass of the compound Lisdexamfetamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 792 mg/ml (dimesylate salt)in water, 1500 mg/ml at 25 °c (est)8.77e-02 g/l. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Solid

Color/Form

Golden-colored solid from methanol

XLogP3

1.2

Flash Point

9.7 °C; 49.5 °F (closed cup)

LogP

-1.76
log Kow = 1.27 (est)
1.06

Melting Point

120-122 °C

UNII

H645GUL8KJ

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Use and Manufacturing

Lisdexamfetamine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Vapor Pressure

1.31X10-17 mm Hg at 25 °C (est) (mp 121 °C)

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

608137-32-2

Associated Chemicals

Lisdexamfetamine dimesylate; 608137-33-3

Wikipedia

Lisdexamfetamine

FDA Medication Guides

Vyvanse

Drug Warnings

/BOX WARNING/ CNS stimulants (amphetamines and methylphenidate-containing products), including Vyvanse, have a high potential for abuse and dependence. Assess the risk of abuse prior to prescribing and monitor for signs of abuse and dependence while on therapy.
Sudden death, stroke and myocardial infarction have been reported in adults with CNS stimulant treatment at recommended doses. Sudden death has been reported in children and adolescents with structural cardiac abnormalities and other serious heart problems taking CNS stimulants at recommended doses for ADHD. Avoid use in patients with known structural cardiac abnormalities, cardiomyopathy, serious heart arrhythmia, coronary artery disease, and other serious heart problems. Further evaluate patients who develop exertional chest pain, unexplained syncope, or arrhythmias during Vyvanse treatment.
Risk of prematurity, low birth weight, and withdrawal symptoms (e.g., dysphoria, lassitude, agitation) in infants born to dependent women.
Manifestations of amphetamine overdose include restlessness, tremor, hyperreflexia, rapid respiration, confusion, assaultiveness, hallucinations, panic states, hyperpyrexia, and rhabdomyolysis. Fatigue and depression usually follow the central nervous system stimulation. Other reactions include arrhythmias, hypertension or hypotension, circulatory collapse, nausea, vomiting, diarrhea, and abdominal cramps. Fatal poisoning is usually preceded by convulsions and coma.
For more Drug Warnings (Complete) data for Lisdexamfetamine (21 total), please visit the HSDB record page.

Biological Half Life

The mean plasma elimination half-life of dextroamphetamine was about 12 hours after oral administration of lisdexamfetamine dimesylate. The plasma elimination half-life of lisdexamfetamine alone averaged less than one hour in studies of lisdexamfetamine dimesylate administered in volunteer subjects.
The plasma elimination half-life of lisdexamfetamine typically averaged less than one hour in studies of lisdexamfetamine dimesylate in volunteers.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: T. Mickle et al., World Intellectual Property Organization patent 05032474; eidem, USA patent 0505461 (both 2005 to New River Pharm.)

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 degrees C

Interactions

Amphetamines may antagonize the hypotensive effects of antihypertensives.
Amphetamines may counteract the sedative effects of antihistamines.
Enhanced activity of tricyclic antidepressants; desipramine or protriptyline cause striking and sustained increases in the concentration of dextroamphetamine in the brain; cardiovascular effects can be potentiated.
Decreased urinary excretion of amphetamines with concomitant use of alkalinizing agents (carbonic anhydrase inhibitors, sodium bicarbonate).
For more Interactions (Complete) data for Lisdexamfetamine (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-07-20
Jasinski DR, Krishnan S: Human pharmacology of intravenous lisdexamfetamine dimesylate: abuse liability in adult stimulant abusers. J Psychopharmacol. 2009 Jun;23(4):410-8. doi: 10.1177/0269881108093841. Epub 2008 Jul 17. [PMID:18635707]
Madaan V: Lisdexamfetamine dimesylate for childhood ADHD. Drugs Today (Barc). 2008 May;44(5):319-24. doi: 10.1358/dot.2008.44.5.1215724. [PMID:18548134]
Krishnan S, Moncrief S: An evaluation of the cytochrome p450 inhibition potential of lisdexamfetamine in human liver microsomes. Drug Metab Dispos. 2007 Jan;35(1):180-4. Epub 2006 Oct 11. [PMID:17035599]
Goodman DW: Lisdexamfetamine dimesylate (vyvanse), a prodrug stimulant for attention-deficit/hyperactivity disorder. P T. 2010 May;35(5):273-87. [PMID:20514273]
Miller GM: The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. J Neurochem. 2011 Jan;116(2):164-76. doi: 10.1111/j.1471-4159.2010.07109.x. [PMID:21073468]
Liu JF, Li JX: TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Front Pharmacol. 2018 Mar 27;9:279. doi: 10.3389/fphar.2018.00279. eCollection 2018. [PMID:29636691]
Pei Y, Asif-Malik A, Canales JJ: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Front Neurosci. 2016 Apr 5;10:148. doi: 10.3389/fnins.2016.00148. eCollection 2016. [PMID:27092049]

Explore Compound Types